1-(4-(Dimethylamino)-2-ethoxypyrimidin-5-yl)-3-phenylurea

Lipophilicity Drug design Permeability

For FGFR pathway SAR, this pyrimidinyl phenylurea is defined by its 2-ethoxy-4-dimethylamino core and unsubstituted phenylurea terminus—a clean reference point distinct from decorated high-potency analogs. Its consistent XLogP3 of 1.9 and H-bond profile (5 acceptors/2 donors) make it a critical baseline control for systematic derivatization studies. Ensure experimental reproducibility by procuring the exact substitution pattern.

Molecular Formula C15H19N5O2
Molecular Weight 301.35
CAS No. 1795296-82-0
Cat. No. B2778740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Dimethylamino)-2-ethoxypyrimidin-5-yl)-3-phenylurea
CAS1795296-82-0
Molecular FormulaC15H19N5O2
Molecular Weight301.35
Structural Identifiers
SMILESCCOC1=NC=C(C(=N1)N(C)C)NC(=O)NC2=CC=CC=C2
InChIInChI=1S/C15H19N5O2/c1-4-22-15-16-10-12(13(19-15)20(2)3)18-14(21)17-11-8-6-5-7-9-11/h5-10H,4H2,1-3H3,(H2,17,18,21)
InChIKeyKFXIGMIJCSAXLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(Dimethylamino)-2-ethoxypyrimidin-5-yl)-3-phenylurea (CAS 1795296-82-0): Chemical Identity & Structural Baseline


1-(4-(Dimethylamino)-2-ethoxypyrimidin-5-yl)-3-phenylurea (CAS 1795296-82-0) is a synthetic pyrimidine-based phenylurea derivative with the molecular formula C15H19N5O2 and a molecular weight of 301.34 g/mol [1]. The compound features a 2-ethoxy substituent, a 4-dimethylamino group, and a 5-phenylurea moiety on the pyrimidine core, which distinguishes it from other pyrimidinyl aryl ureas primarily by the combination of the ethoxy group at the 2-position and the unsubstituted phenyl ring on the urea terminus [2]. It has been disclosed within the patent literature as part of broader heteroaryl aryl urea chemical series targeting protein kinase-dependent diseases, including fibroblast growth factor receptor (FGFR)-related pathways [2].

Why Generic Pyrimidinyl Phenylurea Analogs Cannot Substitute for CAS 1795296-82-0


In the pyrimidinyl phenylurea chemical space, minor structural modifications—particularly at the pyrimidine 2-position and the urea N′-aryl terminus—can drastically alter target binding, selectivity, and physicochemical properties [1]. The 2-ethoxy substituent in 1-(4-(Dimethylamino)-2-ethoxypyrimidin-5-yl)-3-phenylurea modulates both electronic character and steric profile compared to analogs bearing methoxy, pyrrolidinyl, or unsubstituted positions, which directly impacts hydrogen-bond acceptor/donor capacity and lipophilicity (XLogP3-AA = 1.9) [2]. Substituting the unsubstituted phenylurea with substituted aryl ureas, as seen in many patent examples, can shift kinase inhibition profiles or introduce off-target liabilities [1]. Therefore, generic interchange based solely on the pyrimidinyl urea scaffold is unreliable; procurement decisions must account for the specific substitution pattern to ensure experimental reproducibility and target engagement fidelity.

Quantitative Differentiation Evidence for 1-(4-(Dimethylamino)-2-ethoxypyrimidin-5-yl)-3-phenylurea (CAS 1795296-82-0)


2-Ethoxy vs. 2-Methoxy Substitution: Divergent Lipophilicity Drives Differential Permeability

The 2-ethoxy group on the pyrimidine ring of the target compound results in a computed XLogP3-AA of 1.9, compared to a calculated value of approximately 1.5 for the direct 2-methoxy analog 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-phenylurea (based on structural prediction algorithms). This difference of approximately 0.4 log units reflects a measurable increase in lipophilicity conferred by the ethoxy substituent [1]. No experimental logP or logD data for the target compound were identified in the public domain as of the search date.

Lipophilicity Drug design Permeability

Hydrogen Bond Acceptor Count Differentiates Target Compound from 2-Amino and 2-Pyrrolidinyl Analogs

The target compound possesses 5 hydrogen bond acceptor sites (2 from the urea carbonyl/ethoxy oxygen, 3 from the pyrimidine/dimethylamino nitrogens) and 2 hydrogen bond donors (urea NH groups) [1]. In contrast, the 2-pyrrolidinyl analog 1-(4-(Dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-phenylurea has an additional hydrogen bond acceptor from the pyrrolidine nitrogen (6 total acceptors, 2 donors). This difference in H-bond acceptor count modifies the compound's capacity for key hinge-region interactions in kinase ATP-binding pockets, where precise donor-acceptor pairing governs binding affinity [2].

Hydrogen bonding Kinase hinge binding Molecular recognition

Patent Corpus Context: FGFR Inhibitory Series Structural Determinants

The target compound falls within the Markush structure of US8293746B2, which discloses pyrimidinyl aryl ureas as FGF receptor kinase inhibitors. Within this patent series, the combination of a 2-alkoxy (ethoxy) group and an unsubstituted phenyl urea terminus is specifically exemplified, whereas the majority of high-potency examples bear substituted phenyl or heteroaryl urea termini (e.g., 3-pyridyl, 4-piperazinylphenyl) [1]. No discrete IC50 or Ki data for the target compound were identified in the examined patent text.

Kinase inhibition FGFR Structure-activity relationship

Preliminary In Vitro Activity Reported in Commercial Sources

A commercial vendor product page reports that the target compound demonstrated an IC50 of approximately 15 µM in a cell-based assay and showed anti-inflammatory activity in a murine carrageenan-induced paw edema model . This source is non-peer-reviewed and lacks a direct comparator compound measured under identical conditions. No primary research article confirming these findings was identified in the public domain. This data point is provided solely for awareness; it does not constitute validated differentiation evidence and must be independently replicated before guiding procurement decisions.

Cell-based assay Anti-inflammatory IC50

Procurement-Guiding Application Scenarios for 1-(4-(Dimethylamino)-2-ethoxypyrimidin-5-yl)-3-phenylurea (CAS 1795296-82-0)


Kinase Inhibitor SAR Probe Programs Targeting FGFR or Related Tyrosine Kinases

Given its inclusion in the FGF receptor kinase inhibitor patent family (US8293746B2) [1], this compound serves as a suitable starting scaffold for structure-activity relationship (SAR) investigations. Its defined 2-ethoxy-4-dimethylamino substitution pattern and unsubstituted phenylurea terminus offer a clean reference point for systematic derivatization at the urea aryl ring or pyrimidine positions. Researchers should use this compound as a baseline control when evaluating how substituent variations affect FGFR1-4 inhibition potency and selectivity.

Physicochemical Property Benchmarking in Pyrimidinyl Urea Libraries

The computed XLogP3-AA of 1.9 and the 5-acceptor/2-donor hydrogen bond profile [2] provide a consistent physicochemical baseline. This compound can be used as a reference standard when building or screening pyrimidinyl urea libraries, enabling researchers to calibrate computational models (e.g., logP predictions, permeability estimates) and to benchmark how structural modifications shift key drug-like properties.

Negative Control or Tool Compound for Substituted Phenylurea Studies

Because the compound lacks the substituted aryl urea groups (e.g., piperazinyl, benzyloxy) that are associated with high-potency FGFR inhibition in the patent series [1], it may function as a negative control or weak-binder reference in biochemical or cellular kinase assays. This application is predicated on the assumption—yet to be experimentally confirmed—that the unsubstituted phenylurea terminus reduces binding affinity relative to decorated analogs.

Exploratory In Vitro Screening in Anti-Inflammatory or Metabolic Disease Models

The unvalidated vendor-reported IC50 of ~15 µM and murine anti-inflammatory signal suggest that, if independently replicated, this compound might have utility in phenotypic screening cascades for anti-inflammatory or metabolic targets. However, procurement for this purpose should be contingent on the user's commitment to first establishing dose-response and selectivity data in their own assay systems, as no peer-reviewed confirmation of these activities exists.

Quote Request

Request a Quote for 1-(4-(Dimethylamino)-2-ethoxypyrimidin-5-yl)-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.